6-(4-Methoxyphenyl)-5-methyl-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-ylamine
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Overview
Description
6-(4-Methoxyphenyl)-5-methyl-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-ylamine is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its fused heterocyclic structure, which includes both pyrazole and pyrimidine rings. The presence of a methoxyphenyl group, a methyl group, and a pyridinyl group further enhances its chemical diversity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxyphenyl)-5-methyl-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-ylamine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: Starting with a suitable hydrazine derivative and an α,β-unsaturated carbonyl compound, the pyrazole ring is formed through a cyclization reaction.
Construction of the Pyrimidine Ring: The pyrazole intermediate is then reacted with a suitable nitrile or amidine compound under acidic or basic conditions to form the pyrimidine ring.
Functional Group Introduction: The methoxyphenyl, methyl, and pyridinyl groups are introduced through various substitution reactions, often involving halogenated precursors and palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and pyridinyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the pyrimidine ring or the nitro groups (if present) using reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings, facilitated by reagents like halogens, alkylating agents, or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, hydrogen gas with palladium catalyst.
Substitution Reagents: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., methyl iodide), nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield quinones or N-oxides, while reduction can produce amines or alcohols
Scientific Research Applications
Chemistry
In chemistry, 6-(4-Methoxyphenyl)-5-methyl-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-ylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound has shown potential as an inhibitor of various enzymes and receptors. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development, particularly in the field of cancer research.
Medicine
In medicine, derivatives of this compound are being investigated for their therapeutic potential. They have shown promise in preclinical studies as anticancer agents, due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics. Its applications in material science are expanding as researchers continue to explore its potential.
Mechanism of Action
The mechanism of action of 6-(4-Methoxyphenyl)-5-methyl-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and triggering a cascade of biochemical events. For example, in cancer cells, it may inhibit key enzymes involved in cell cycle regulation, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[1,5-a]pyrimidine family, known for its anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a similar structure but different biological activity, often used as a CDK2 inhibitor.
6-(4-Methylphenyl)-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-ylamine: A closely related compound with a methyl group instead of a methoxy group, showing different pharmacological properties.
Uniqueness
6-(4-Methoxyphenyl)-5-methyl-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-ylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility and bioavailability, making it a more effective candidate for drug development compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
6-(4-methoxyphenyl)-5-methyl-3-pyridin-2-ylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O/c1-12-17(13-6-8-14(25-2)9-7-13)18(20)24-19(23-12)15(11-22-24)16-5-3-4-10-21-16/h3-11H,20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILTUMSBUJWZLMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1C3=CC=C(C=C3)OC)N)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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